molecular formula C17H28ClNO3 B4403297 4-[3-(2-sec-butoxyphenoxy)propyl]morpholine hydrochloride

4-[3-(2-sec-butoxyphenoxy)propyl]morpholine hydrochloride

Cat. No. B4403297
M. Wt: 329.9 g/mol
InChI Key: DTPOTAQKTZLXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-sec-butoxyphenoxy)propyl]morpholine hydrochloride, also known as Bupicomide, is a chemical compound that has been used in scientific research for its potential therapeutic effects. Bupicomide is a morpholine derivative that has been shown to have anti-inflammatory and analgesic properties.

Mechanism of Action

4-[3-(2-sec-butoxyphenoxy)propyl]morpholine hydrochloride works by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. It also acts on the opioid receptors in the brain, which are involved in pain perception and modulation.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(2-sec-butoxyphenoxy)propyl]morpholine hydrochloride in lab experiments is its potential therapeutic effects in various disease models. However, a limitation is that the exact mechanism of action is not fully understood, and further research is needed to fully understand its effects.

Future Directions

For research on 4-[3-(2-sec-butoxyphenoxy)propyl]morpholine hydrochloride include studying its potential therapeutic effects in human disease models, further understanding its mechanism of action, and exploring its potential use in combination therapy with other drugs. Additionally, research on the safety and toxicity of this compound is needed to determine its potential use in clinical settings.

Scientific Research Applications

4-[3-(2-sec-butoxyphenoxy)propyl]morpholine hydrochloride has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation-related disorders. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[3-(2-butan-2-yloxyphenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-3-15(2)21-17-8-5-4-7-16(17)20-12-6-9-18-10-13-19-14-11-18;/h4-5,7-8,15H,3,6,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPOTAQKTZLXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.